molecular formula C15H13ClN2OS B14254301 N-(2-Carbamothioylphenyl)-4-chloro-N-methylbenzamide CAS No. 396716-21-5

N-(2-Carbamothioylphenyl)-4-chloro-N-methylbenzamide

Cat. No.: B14254301
CAS No.: 396716-21-5
M. Wt: 304.8 g/mol
InChI Key: FVGGPVXBVWERKX-UHFFFAOYSA-N
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Description

N-(2-Carbamothioylphenyl)-4-chloro-N-methylbenzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a carbamothioyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Carbamothioylphenyl)-4-chloro-N-methylbenzamide typically involves the reaction of 2-aminothiophenol with 4-chloro-N-methylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Carbamothioylphenyl)-4-chloro-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-Carbamothioylphenyl)-4-chloro-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Carbamothioylphenyl)-4-chloro-N-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Carbamothioylphenyl)-4-methoxybenzamide
  • N-(2-Carbamothioylphenyl)furan-2-carboxamide
  • 2-methylpropyl N-(2-carbamothioylphenyl)carbamate

Uniqueness

N-(2-Carbamothioylphenyl)-4-chloro-N-methylbenzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the specific arrangement of functional groups in this compound may confer unique binding properties and selectivity for certain molecular targets.

Properties

CAS No.

396716-21-5

Molecular Formula

C15H13ClN2OS

Molecular Weight

304.8 g/mol

IUPAC Name

N-(2-carbamothioylphenyl)-4-chloro-N-methylbenzamide

InChI

InChI=1S/C15H13ClN2OS/c1-18(13-5-3-2-4-12(13)14(17)20)15(19)10-6-8-11(16)9-7-10/h2-9H,1H3,(H2,17,20)

InChI Key

FVGGPVXBVWERKX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C(=S)N)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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